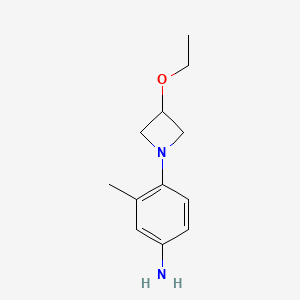![molecular formula C13H17N3O B1470226 (1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1267870-46-1](/img/structure/B1470226.png)
(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, and it is a key component of many important biological molecules, including histidine and the purine bases adenine and guanine . Tetrahydrofuran (THF) is a five-membered ring compound, consisting of four carbon atoms and one oxygen atom. It is a key component in various organic syntheses .
Synthesis Analysis
Imidazole can be synthesized using several methods, such as the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction . The synthesis of tetrahydrofuran derivatives typically involves the cyclization of 1,4-dihalobutanes .Molecular Structure Analysis
The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms. This ring structure is aromatic, as it contains 6 π-electrons . Tetrahydrofuran also has a five-membered ring, but with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Imidazole is amphoteric, meaning it can act as both an acid and a base. It can donate a proton from the nitrogen with the hydrogen to act as an acid, or it can accept a proton using the nitrogen without the hydrogen to act as a base . Tetrahydrofuran is often used as a solvent in organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents attached to the imidazole and tetrahydrofuran rings. For example, imidazole is a polar compound and is highly soluble in water . Tetrahydrofuran is a polar ether and is also miscible with water .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Researchers have synthesized and characterized novel compounds derived from benzimidazole, exploring their potential applications in various scientific fields. For instance, a study focused on the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, showing the versatility of benzimidazole derivatives in the development of new chemical entities with potential applications in drug design and catalysis (Vishwanathan & Gurupadayya, 2014).
Metal-Induced Organic Ligand Fusion
Another groundbreaking study reported the metal-induced fusion of organic ligands, leading to the creation of complex molecular structures with potential implications for materials science and catalysis. This process, demonstrated through reactions involving Co(H2O)6Cl2 and 1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, highlights the innovative approaches to synthesizing large molecules unachievable by conventional organic synthesis methods (Chen et al., 2020).
Antimicrobial and Corrosion Inhibition Studies
Research into amino acid compounds derived from benzimidazole has shown their effectiveness as corrosion inhibitors for steel in acidic solutions, indicating their potential in industrial applications to protect metals against corrosion. These studies underscore the utility of benzimidazole derivatives in practical applications beyond their traditional use in pharmaceuticals (Yadav, Sarkar, & Purkait, 2015).
Biological Activity of Metal Complexes
The synthesis and biological evaluation of metal complexes derived from Schiff base 2-aminomethylbenzimidazole have demonstrated significant antibacterial and antifungal activities. Such studies are pivotal in the development of new antimicrobial agents, showcasing the potential of benzimidazole derivatives in contributing to the fight against infectious diseases (al-Hakimi et al., 2020).
Antimicrobial and Antiviral Applications
The exploration of benzimidazole derivatives extends into the development of antimicrobial and antiviral agents. A particular study synthesized a copper(II) complex of 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl)methanamine and demonstrated its enhanced antimicrobial activity compared to the free ligand, pointing towards the role of such complexes in developing new therapeutic agents (Elayaperumal, Kiruthika, & Dharmalingam, 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(oxolan-2-ylmethyl)benzimidazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-7-10-3-4-13-12(6-10)15-9-16(13)8-11-2-1-5-17-11/h3-4,6,9,11H,1-2,5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQLAEJFTRJOPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C2C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



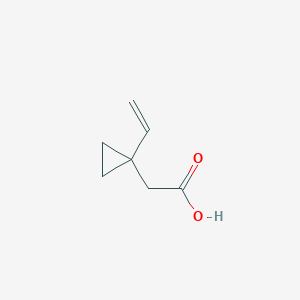


![1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine](/img/structure/B1470147.png)

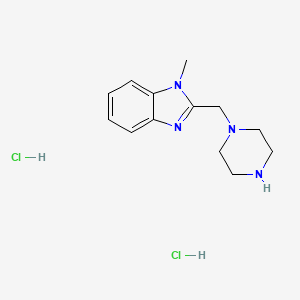
![1-[(Morpholin-4-yl)methyl]cyclobutan-1-ol](/img/structure/B1470154.png)
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1470155.png)
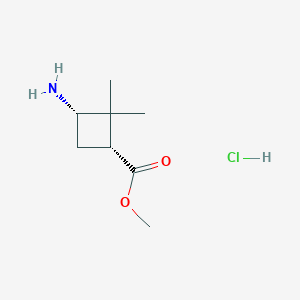
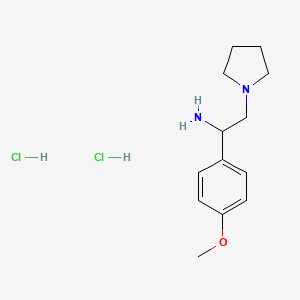
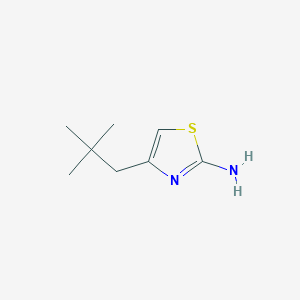
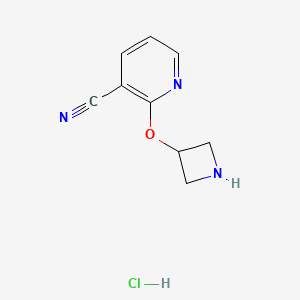
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-carboxylic acid](/img/structure/B1470165.png)
